

"Sodium ionophore X structure and chemical properties"

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Compound of Interest

Compound Name: Sodium ionophore X

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Sodium Ionophore X (Monensin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of the sodium ionophore commonly known as Monensin. For clarity and scientific accuracy, this document will refer to the compound as **Sodium Ionophore X** (Monensin).

Core Structure and Chemical Identity

Sodium Ionophore X (Monensin) is a polyether antibiotic isolated from *Streptomyces cinnamomensis*.^{[1][2]} It is a complex molecule characterized by a backbone of 26 carbon atoms with 17 asymmetric centers, presenting a significant challenge for total synthesis.^[1] The structure features a series of cyclic ether rings, a carboxylic acid group, and several hydroxyl and methyl groups. The sodium salt of Monensin is the most commonly used form.

Chemical Structure of Monensin A (Major Component):

(A 2D chemical structure image of Monensin A would be placed here in a full whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of **Sodium Ionophore X** (Monensin) and its sodium salt is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₃₆ H ₆₂ O ₁₁	[1]
Molecular Weight	670.9 g/mol	[1]
Melting Point	103-105 °C (Monohydrate)	
Melting Point (Sodium Salt)	267-269 °C	
Appearance	White crystalline solid	
Solubility in Water	3 x 10 ⁻⁶ g/dm ³ (20 °C)	
Solubility in Organic Solvents	Soluble in ethanol, methanol, DMSO, chloroform, acetone, diethyl ether, and benzene.	
pKa (Strongest Acidic)	4.24	
logP	4.82	

Mechanism of Action: The Na⁺/H⁺ Antiporter

The primary mechanism of action of **Sodium Ionophore X** (Monensin) is its function as a Na⁺/H⁺ antiporter. This activity is central to its diverse biological effects.

Disruption of Ion Gradients

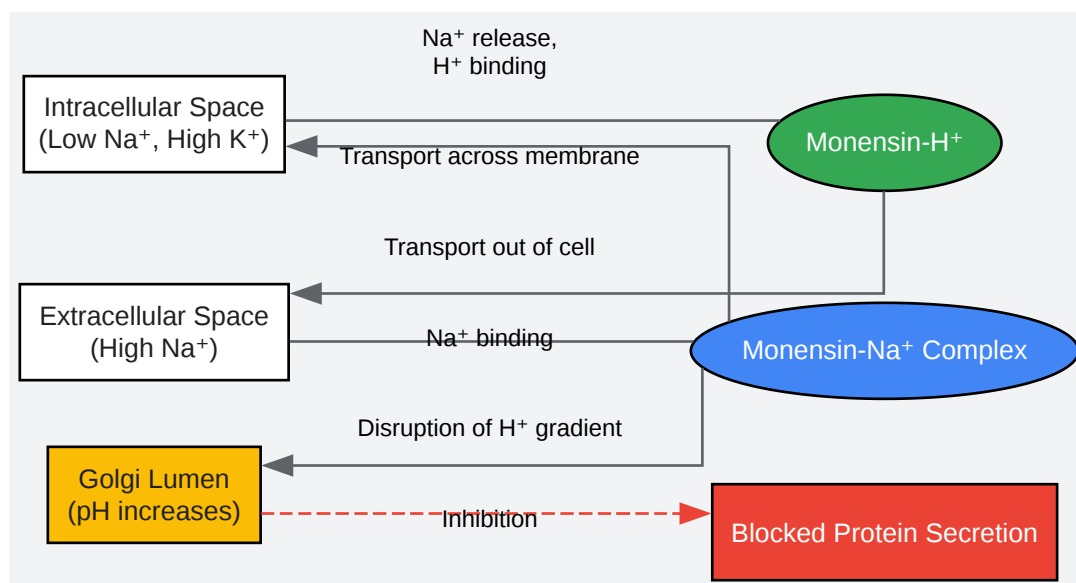
Monensin chelates monovalent cations, with a preference for sodium ions (Na⁺), forming a lipid-soluble complex. This complex can traverse cellular and organellar membranes, facilitating the exchange of Na⁺ for protons (H⁺). This process disrupts the electrochemical gradients across these membranes.

Impact on Golgi Apparatus and Protein Trafficking

A well-documented consequence of this ionophore activity is the disruption of the Golgi apparatus. The influx of Na^+ and efflux of H^+ leads to the swelling of Golgi cisternae and an increase in the luminal pH. This alteration inhibits key Golgi functions, including:

- **Protein Secretion:** The transport of newly synthesized proteins from the Golgi to the cell surface is blocked.
- **Post-translational Modifications:** Glycosylation and proteolytic processing of proteins within the Golgi can be impaired.

The following diagram illustrates the mechanism of action of **Sodium Ionophore X** (Monensin) at the cellular level.



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Caption: Mechanism of **Sodium Ionophore X** (Monensin) as a Na^+/H^+ antiporter.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **Sodium Ionophore X** (Monensin).

Assessment of Anticancer Activity: Cell Viability Assay

This protocol outlines the use of a Crystal Violet Staining Assay to determine the effect of Monensin on the viability of cancer cells.

Materials:

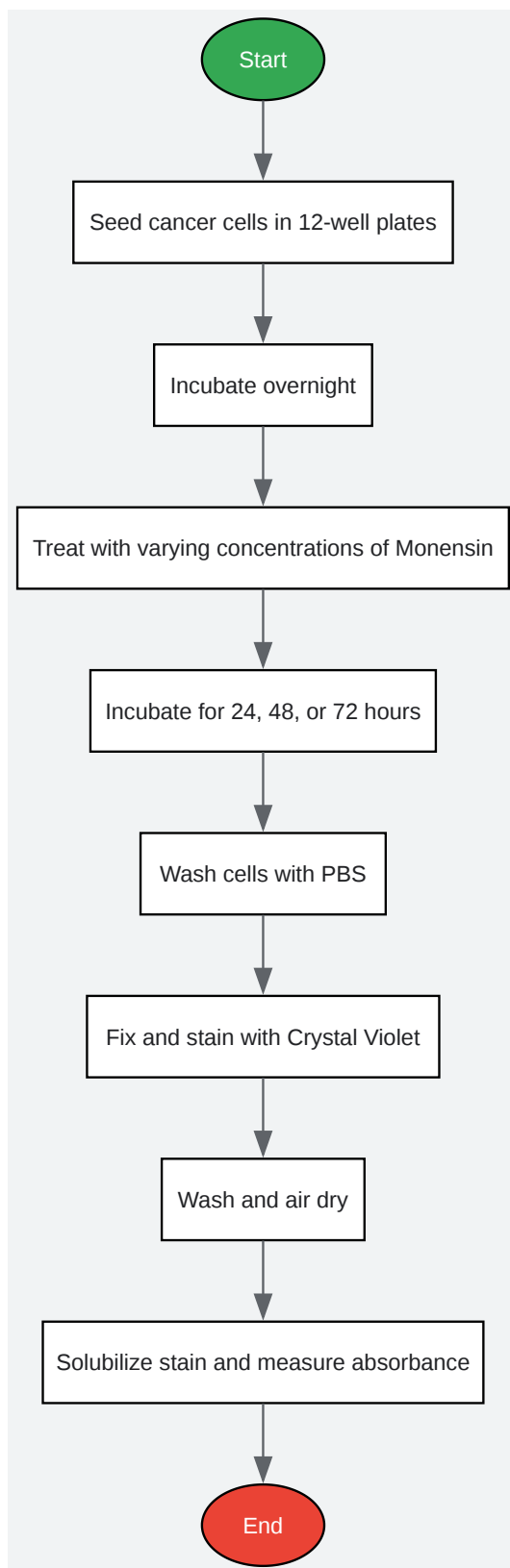
- Cancer cell line of interest (e.g., human colorectal cancer cells RKO or HCT-116)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Sodium Ionophore X** (Monensin) stock solution (in a suitable solvent like ethanol or DMSO)
- Phosphate-Buffered Saline (PBS)
- Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
- 10% Acetic Acid
- 12-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed sub-confluent cancer cells in 12-well plates at a desired density and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of Monensin (e.g., 0, 0.5, 1, 2, 5 μ M) in complete culture medium.
- Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Staining:
 - Wash the cells twice with PBS.
 - Fix the cells with 100% methanol for 10 minutes.

- Remove the methanol and stain the cells with Crystal Violet Staining Solution for 20-30 minutes at room temperature.
- Washing and Drying: Wash the stained cells with tap water and allow them to air dry.
- Quantification:
 - Capture macrographic images of the stained wells.
 - Solubilize the stain by adding 10% acetic acid to each well and shaking for 20 minutes at room temperature.
 - Measure the absorbance at 570-590 nm using a microplate reader.

The following diagram illustrates the workflow for this experimental protocol.



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Caption: Workflow for assessing cell viability with Monensin using a Crystal Violet Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Monensin against bacterial strains using the broth microdilution method, following CLSI guidelines.

Materials:

- Bacterial isolate in pure culture
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Sodium Ionophore X** (Monensin) stock solution
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator

Procedure:

- **Prepare Monensin Dilutions:** Prepare a serial two-fold dilution of Monensin in CAMHB in the wells of a 96-well plate. The final concentration range should be appropriate for the expected MIC.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Inoculation:** Inoculate each well containing the Monensin dilutions and a growth control well (broth only) with the standardized bacterial suspension.
- **Incubation:** Incubate the microtiter plate at 35-37°C for 16-20 hours.
- **MIC Determination:** The MIC is the lowest concentration of Monensin that completely inhibits visible bacterial growth.

Inhibition of Protein Secretion for Immunofluorescence

This protocol outlines the use of Monensin to block protein transport for the subsequent detection of intracellular proteins by immunofluorescence and flow cytometry.

Materials:

- Cell culture of interest (e.g., human peripheral blood mononuclear cells)
- Cell stimulation agents (e.g., PMA and ionomycin for cytokine production)
- BD GolgiStop™ Protein Transport Inhibitor (containing Monensin)
- Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)
- Fluorescently labeled primary antibody against the protein of interest
- Wash buffer (e.g., BD Perm/Wash™ buffer)
- Flow cytometer

Procedure:

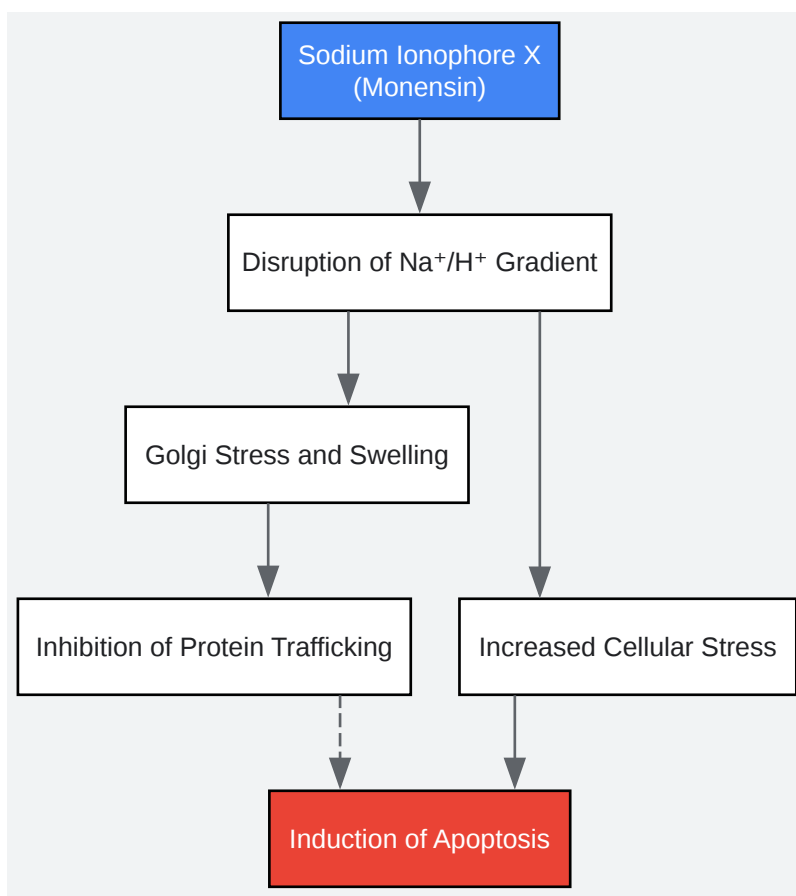
- **Cell Stimulation:** Stimulate the cells with appropriate activators for a defined period (e.g., 4-6 hours) to induce the expression of the protein of interest.
- **Inhibition of Protein Transport:** Add BD GolgiStop™ (containing Monensin) to the cell culture at the recommended concentration (e.g., 4 µl for every 6 mL of cell culture) and mix thoroughly. Incubate for the remainder of the stimulation period. It is recommended not to exceed 12 hours of incubation with the inhibitor.
- **Cell Surface Staining (Optional):** If desired, stain for cell surface markers with fluorescently labeled antibodies before fixation.
- **Fixation and Permeabilization:**
 - Wash the cells.
 - Resuspend the cells in a fixation/permeabilization solution and incubate.

- Intracellular Staining:
 - Wash the cells with a permeabilization buffer.
 - Add the fluorescently labeled primary antibody against the intracellular protein of interest and incubate in the dark.
- Washing and Analysis: Wash the cells to remove unbound antibody and resuspend them in an appropriate buffer for analysis by flow cytometry.

Signaling Pathways and Logical Relationships

The disruption of ion homeostasis by **Sodium Ionophore X** (Monensin) can impact various signaling pathways. For instance, alterations in intracellular pH and ion concentrations can affect enzyme activities and cellular stress responses, potentially leading to apoptosis. In cancer research, Monensin has been shown to inhibit signaling pathways such as the Wnt and IGF1R pathways.

The following diagram illustrates a simplified logical relationship of how Monensin's primary action leads to downstream cellular effects.



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Caption: Logical flow of Monensin-induced cellular effects.

Conclusion

Sodium Ionophore X (Monensin) is a powerful research tool with a well-defined mechanism of action centered on its ability to disrupt monovalent cation gradients. This activity leads to a range of measurable cellular effects, including the inhibition of protein transport and the induction of cell death in various cell types. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted biological activities of this compound. Careful consideration of the specific cell system and experimental goals is crucial for the successful application of **Sodium Ionophore X** (Monensin) in research and development.

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References

- 1. Monensin | C36H62O11 | CID 441145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Monensin - Wikipedia [en.wikipedia.org]
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